molecular formula C4H6N2OS B1330103 2-amino-5-methyl-1,3-thiazol-4(5H)-one CAS No. 3805-14-9

2-amino-5-methyl-1,3-thiazol-4(5H)-one

Cat. No. B1330103
CAS RN: 3805-14-9
M. Wt: 130.17 g/mol
InChI Key: KFQICKLJAUSMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-5-methyl-1,3-thiazol-4(5H)-one” is a chemical compound with the molecular formula C4H6N2S . It is also known as 2-Amino-5-methylthiazole or 2-Thiazolamine, 5-methyl .


Molecular Structure Analysis

The molecular structure of “2-amino-5-methyl-1,3-thiazol-4(5H)-one” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is GUABFMPMKJGSBQ-UHFFFAOYSA-N .

Scientific Research Applications

Pharmaceuticals: Antibacterial Agents

2-Amino-5-methyl-1,3-thiazol-4(5H)-one serves as a core structure in the synthesis of various antibacterial agents. Its derivatives are known to inhibit bacterial growth by interfering with essential enzymes within the bacterial cells .

Agriculture: Fungicides

In agriculture, this compound is utilized to create fungicides. The thiazole ring is effective in controlling fungal diseases in crops, thereby protecting agricultural yield and quality .

Medicinal Chemistry: Anti-inflammatory Drugs

The anti-inflammatory properties of thiazole derivatives make them suitable for incorporation into drugs that treat inflammation-related conditions, such as arthritis and bronchitis .

Neurological Research: Neuroprotective Agents

Research has indicated that thiazole derivatives can act as neuroprotective agents, potentially playing a role in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cancer Research: Antitumor Activity

Some derivatives of 2-amino-5-methyl-1,3-thiazol-4(5H)-one exhibit antitumor activity. They are being studied for their potential to inhibit cancer cell proliferation and induce apoptosis .

Chemical Industry: Organic Synthesis

This compound is also used as a building block in organic synthesis, contributing to the creation of a wide range of organic compounds with diverse applications .

Material Science: Corrosion Inhibitors

Thiazole derivatives are investigated for their use as corrosion inhibitors in materials science, helping to protect metals from corrosion in various industrial applications .

Veterinary Medicine: Antiparasitic Treatments

In veterinary medicine, thiazole compounds derived from 2-amino-5-methyl-1,3-thiazol-4(5H)-one are used to develop treatments against parasitic infections in animals .

properties

IUPAC Name

2-amino-5-methyl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h2H,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQICKLJAUSMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278261
Record name 2-amino-5-methyl-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-methyl-1,3-thiazol-4(5H)-one

CAS RN

3805-14-9
Record name NSC6827
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5-methyl-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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